Ticagrelor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethyl acetate

6.30e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

- PLATO Trial: The pivotal Phase III PLATO (platelet inhibition and patient outcomes) trial is one of the most significant studies on Ticagrelor. It compared Ticagrelor to clopidogrel, another antiplatelet medication. The results showed that Ticagrelor significantly reduced the risk of the composite primary endpoint of vascular death, myocardial infarction, and stroke compared to clopidogrel . This finding established Ticagrelor as a valuable treatment option for ACS patients.

Ticagrelor and Beyond ACS

While primarily used for ACS, scientific research on Ticagrelor is exploring its potential applications in other areas:

Reduced Mortality

Studies like the one conducted in Sweden using a natural experiment approach suggest that Ticagrelor use in routine clinical care for myocardial infarction patients is associated with a reduction in 12-month mortality . This finding highlights the potential benefits of Ticagrelor beyond ACS.

Pneumonia Risk

Research suggests a possible protective effect of Ticagrelor against pneumonia. A meta-analysis of randomized controlled trials showed a significant reduction in pneumonia risk with Ticagrelor compared to clopidogrel in ACS patients . However, further investigation is needed to confirm this effect in non-ACS settings.

Immunomodulatory Effects

Studies are exploring the possibility of Ticagrelor having immunomodulatory effects. Analysis of the PLATO trial data suggests an immunosuppressive effect of clopidogrel, raising the question of whether Ticagrelor's benefit might be due to both platelet inhibition and reduced infection risk .

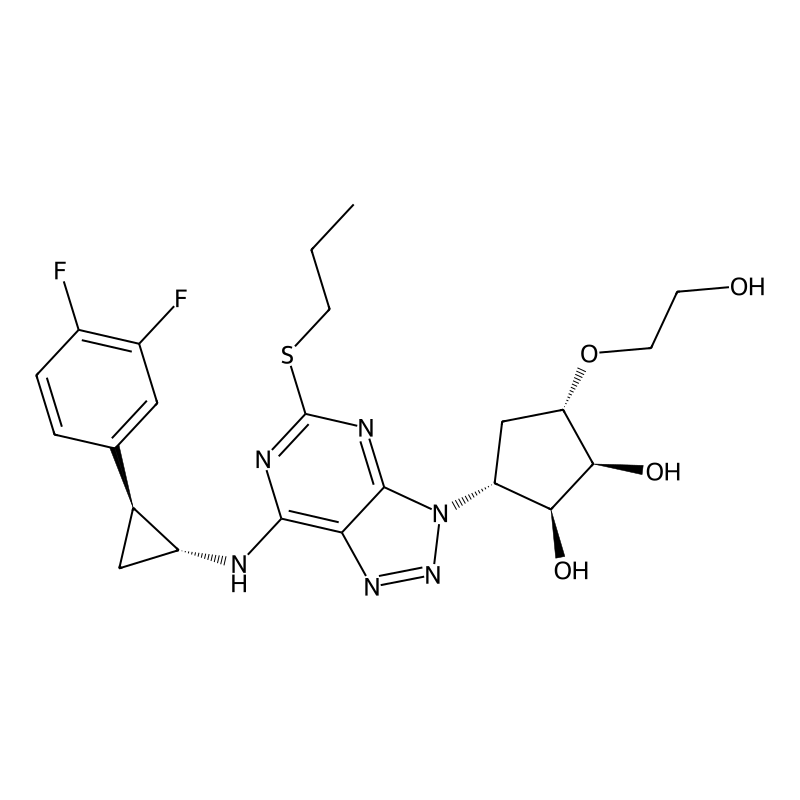

Ticagrelor is an antiplatelet medication primarily used to reduce the risk of thrombotic cardiovascular events, such as myocardial infarction and ischemic stroke. It functions as a P2Y12 receptor antagonist, inhibiting the action of adenosine diphosphate on platelets, thereby preventing platelet aggregation and clot formation. The chemical formula for ticagrelor is , and it has a molecular weight of approximately 522.57 g/mol .

Ticagrelor acts as a reversible P2Y12 receptor antagonist. Platelets, a type of blood cell, express P2Y12 receptors on their surface. When activated by ADP (adenosine diphosphate), these receptors trigger a signaling cascade that leads to platelet aggregation, essential for forming blood clots. Ticagrelor binds to the P2Y12 receptor, preventing ADP from binding and inhibiting platelet activation and aggregation [].

Ticagrelor undergoes several metabolic transformations primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. Key reactions include:

- Dehydroxyethylation: This reaction converts ticagrelor into its active metabolite, AR-C124910XX, which retains significant antiplatelet activity.

- Glucuronidation: Both ticagrelor and its metabolites can be glucuronidated, facilitating their excretion.

- Hydroxylation: This process can occur on the alkyl chain attached to the sulfur atom in ticagrelor, resulting in various hydroxylated metabolites .

Ticagrelor exhibits rapid absorption following oral administration, with peak plasma concentrations reached within 1.5 hours. Notably, it does not require metabolic activation to exert its effects, which distinguishes it from other antiplatelet agents like clopidogrel. Its mechanism involves reversible binding to the P2Y12 receptor on platelets, leading to a decrease in platelet aggregation and an increase in extracellular adenosine levels by inhibiting the equilibrative nucleoside transporter 1 .

Pharmacokinetics- Bioavailability: Approximately 36%

- Half-life: About 7 hours for ticagrelor and 8.5 hours for its active metabolite

- Protein Binding: Over 99.7% .

The synthesis of ticagrelor involves several steps:

- Formation of Intermediates: Starting with appropriate azide compounds, cyclization reactions are performed to form key intermediates.

- Final Cyclization: The final structure is achieved through specific cyclization reactions that yield the desired cyclopentane framework characteristic of ticagrelor.

- Purification: The synthesized product undergoes purification processes to ensure high purity suitable for pharmaceutical use .

Ticagrelor is primarily indicated for:

- Acute Coronary Syndrome: It is used to prevent major cardiovascular events in patients with unstable angina or those who have experienced a heart attack.

- Post-Stroke Prevention: Although not approved specifically for secondary stroke prevention, it is sometimes used off-label in certain populations .

Ticagrelor has several notable interactions:

- CYP3A4 Inhibitors: Drugs like ketoconazole can increase ticagrelor plasma levels, raising the risk of bleeding.

- CYP3A4 Inducers: Medications such as rifampicin can reduce its effectiveness.

- P-glycoprotein Substrates: Ticagrelor may increase plasma concentrations of drugs like digoxin due to its inhibitory effect on P-glycoprotein .

Ticagrelor belongs to a class of drugs known as P2Y12 receptor antagonists. Here are some similar compounds:

| Compound | Mechanism of Action | Dosing Frequency | Unique Features |

|---|---|---|---|

| Clopidogrel | P2Y12 receptor antagonist (prodrug) | Once daily | Requires metabolic activation |

| Prasugrel | P2Y12 receptor antagonist (prodrug) | Once daily | Faster onset than clopidogrel |

| Ticlopidine | P2Y12 receptor antagonist | Twice daily | Older generation drug with more side effects |

Uniqueness of Ticagrelor

Ticagrelor's key differentiators include:

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (83.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Brilique, co administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients withacute coronary syndromes (ACS) ora history of myocardial infarction (MI) and a high risk of developing an atherothrombotic eventBrilique, co-administered with acetyl salicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with a history of myocardial infarction (MI occurred at least one year ago) and a high risk of developing an atherothrombotic event.

Possia, co-administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with acute coronary syndromes (unstable angina, non-ST-elevation myocardial infarction [NSTEMI] or ST-elevation myocardial infarction [STEMI]); including patients managed medically, and those who are managed with percutaneous coronary intervention (PCI) or coronary artery by-pass grafting (CABG).

Prevention of thromboembolic events

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ticagrelor is included in the database.

Brilinta is indicated to reduce the rate of cardiovascular death, myocardial infarction, and stroke in patients with acute coronary syndrome (ACS) or a history of myocardial infarction (MI). For at least the first 12 months following ACS, it is superior to clopidogrel. /Included in US product label/

Brilinta also reduces the rate of stent thrombosis in patients who have been stented for treatment of acute coronary syndrome (ACS). /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

B - Blood and blood forming organs

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC24 - Ticagrelo

Mechanism of Action

Ticagrelor, a cyclopentyltriazolopyrimidine derivative, is a nonthienopyridine, P2Y12 platelet adenosine diphosphate (ADP)-receptor antagonist. In contrast to the thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor binds reversibly to the P2Y12 ADP receptor and does not require hepatic transformation to exert its pharmacologic effect. Ticagrelor exhibits noncompetitive and reversible binding to the P2Y12 platelet ADP receptor, preventing signal transduction of the cyclic adenosine monophosphate (cAMP) pathway. This results in reduced exposure of fibrinogen binding sites to the platelet glycoprotein (GP) IIb/IIIa complex and subsequent inhibition of platelet activation and aggregation. In addition to platelet ADP-receptor blockade, ticagrelor inhibits reuptake of adenosine into erythrocytes, a mechanism that may account for some of the beneficial cardiovascular effects of the drug, while potentially contributing to some of its adverse effects (e.g., dyspnea, ventricular pauses).

KEGG Target based Classification of Drugs

Rhodopsin family

Purine / pyrimidine

P2RY12 [HSA:64805] [KO:K04298]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

A radiolabelled dose of ticagrelor is 57.8% recovered in feces and 26.5% recovered in urine. Less than 1% of the dose is recovered as the unmetabolized parent drug. The active metabolite AC-C124910XX makes up 21.7% of the recovery in the feces. The metabolite AR-C133913XX makes up 9.2% of the recovery in the urine and 2.7% of the recovery in the feces. Other minor metabolites are predominantly recovered in the urine.

The steady state volume of distribution of ticagrelor is 88 L.

The renal clearance of ticagrelor is 0.00584L/h.

The drug is metabolized principally by cytochrome P-450 (CYP) isoenzyme 3A4 to an active metabolite that has similar antiplatelet activity as the parent drug.Plasma concentrations of ticagrelor and its active metabolite increase in a dose-dependent manner with peak concentrations achieved within approximately 1.5 and 2.5 hours, respectively. Ticagrelor is primarily eliminated in the feces and to a lesser extent in urine; less than 1% of a dose is recovered in urine as the parent drug and active metabolite. ... Both ticagrelor and its active metabolite are extensively (more than 99%) bound to human plasma proteins. Administration with a high-fat meal increases systemic exposure of ticagrelor by 21% and decreases peak plasma concentrations of the active metabolite by 22%, but has no effect on peak plasma concentrations of ticagrelor or on systemic exposure to the active metabolite.

Ticagrelor is rapidly absorbed following oral administration.

The primary route of ticagrelor elimination is hepatic metabolism. When radiolabeled ticagrelor is administered, the mean recovery of radioactivity is approximately 84% (58% in feces, 26% in urine). Recoveries of ticagrelor and the active metabolite in urine were both less than 1% of the dose. The primary route of elimination for the major metabolite of ticagrelor is most likely to be biliary secretion.

/MILK/ It is not known whether ticagrelor or its active metabolites are excreted in human milk. Ticagrelor is excreted in rat milk.

For more Absorption, Distribution and Excretion (Complete) data for Ticagrelor (6 total), please visit the HSDB record page.

Metabolism Metabolites

CYP3A4 is the major enzyme responsible for ticagrelor metabolism and the formation of its major active metabolite. Ticagrelor and its major active metabolite are weak P-glycoprotein substrates and inhibitors. The systemic exposure to the active metabolite is approximately 30-40% of the exposure of ticagrelor.

The drug is metabolized principally by cytochrome P-450 (CYP) isoenzyme 3A4 to an active metabolite that has similar antiplatelet activity as the parent drug.

Ticagrelor is a reversibly binding oral P2Y(12) receptor antagonist in development for the prevention of thrombotic events in patients with acute coronary syndromes. The pharmacokinetics, metabolism, and excretion of ticagrelor were investigated over 168 hr in six healthy male subjects receiving a single oral suspension dose of 200 mg of (14)C-ticagrelor. ... Major circulating components in the plasma and feces were identified as ticagrelor and AR-C124910XX, whereas in urine the major components were metabolite M5 (AR-C133913XX) and its glucuronide conjugate M4. Levels of unchanged ticagrelor and AR-C124910XX were <0.05% in the urine, indicating that renal clearance of ticagrelor and AR-C124910XX is of minor importance. Interindividual variability was small in both urine and fecal extracts with only small quantitative differences. All 10 of the metabolites were fully or partially characterized and a full biotransformation pathway was proposed for ticagrelor, in which oxidative loss of the hydroxyethyl side chain from ticagrelor forms AR-C124910XX and a second oxidative pathway leads to N-dealkylation of ticagrelor, forming AR-C133913XX.

Wikipedia

Canaline

FDA Medication Guides

Ticagrelor

TABLET;ORAL

ASTRAZENECA

05/09/2022

Drug Warnings

/BOXED WARNING/ ASPIRIN DOSE AND BRILINTA EFFECTIVENESS. Maintenance doses of aspirin above 100 mg reduce the effectiveness of Brilinta and should be avoided.

In general, treatment with ticagrelor should not be discontinued prematurely because this increases the risk of cardiovascular events. Premature discontinuance of antiplatelet therapy (e.g., P2Y12 adenosine diphosphate (ADP)-receptor antagonists, aspirin) in patients with coronary artery stents has been associated with an increased risk of ischemic cardiovascular events (e.g., stent thrombosis, myocardial infarction (MI), death). If temporary discontinuance of ticagrelor is necessary such as prior to elective surgery or for management of bleeding, the drug should be restarted as soon as possible. Patients should be advised to never stop taking ticagrelor without first consulting the prescribing clinician, even if instructed by another clinician (e.g., dentist) to stop such therapy. Prior to scheduling an invasive procedure, patients should inform clinicians (including dentists) that they are currently taking ticagrelor and clinicians performing the invasive procedure should consult with the prescribing clinician before discontinuing such therapy.

Bradyarrhythmias, including ventricular pauses, have occurred in patients receiving ticagrelor. In the The Study of Platelet Inhibition and Patient Outcomes (PLATO) study, Holter monitor-detected ventricular pauses of at least 3 seconds were reported more frequently during the first week of therapy in patients receiving ticagrelor than in those receiving clopidogrel (5.8 versus 3.6%, respectively). There was no difference in the overall risk of clinically important bradycardic effects (e.g., syncope, need for pacemaker insertion) between the treatment groups. Ventricular pauses were mostly asymptomatic and attributed to sinoatrial nodal suppression. Patients with a baseline increased risk of bradycardia (e.g., those with sick sinus syndrome, second- or third-degree AV block, syncope due to bradycardia without a pacemaker) were excluded from the PLATO study; therefore, some clinicians recommend that ticagrelor be used with caution in such patients.

For more Drug Warnings (Complete) data for Ticagrelor (15 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-lives of ticagrelor and its active metabolite reportedly are about 7 and 9 hours, respectively.

Ticagrelor is a reversibly binding oral P2Y(12) receptor antagonist in development for the prevention of thrombotic events in patients with acute coronary syndromes. The pharmacokinetics, metabolism, and excretion of ticagrelor were investigated over 168 hr in six healthy male subjects receiving a single oral suspension dose of 200 mg of (14)C-ticagrelor. In most subjects, radioactivity was undetectable in plasma after 20 hr and whole blood after 12 hr (half-life values of 6.3 and 4.6 hr, respectively).

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

When ticagrelor is used in conjunction with aspirin maintenance dosages exceeding 100 mg daily, efficacy of ticagrelor may be reduced.

Ticagrelor is a substrate and weak inhibitor of the P-glycoprotein transport system. Increased serum concentrations of P-glycoprotein substrates (e.g., digoxin) are possible when these drugs are used concomitantly with ticagrelor; appropriate laboratory and/or clinical monitoring is recommended.

Concomitant administration of ticagrelor and rifampin 600 mg once daily substantially decreased peak plasma concentrations of and systemic exposure to ticagrelor. Concomitant use of ticagrelor and rifampin should therefore be avoided.

For more Interactions (Complete) data for Ticagrelor (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2. Nicolau JC, Baracioli LM, Giugliano RP. Ticagrelor for the prevention of ischemic events in patients with prior myocardial infarction and peripheral artery disease. Expert Opin Pharmacother. 2018 Jun;19(9):1013-1019. doi: 10.1080/14656566.2018.1476491. Epub 2018 Jun 12. PMID: 29893152.

3. Kubisa MJ, Jezewski MP, Gasecka A, Siller-Matula JM, Postuła M. Ticagrelor - toward more efficient platelet inhibition and beyond. Ther Clin Risk Manag. 2018 Jan 17;14:129-140. doi: 10.2147/TCRM.S152369. PMID: 29398917; PMCID: PMC5775739.